L-Alanine 2-naphthylamide

Vue d'ensemble

Description

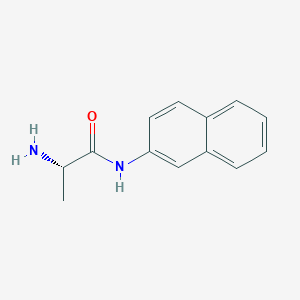

L-Alanine 2-naphthylamide is a derivative of L-alanine, an amino acid, and 2-naphthylamine. It is an amide obtained by the formal condensation of the carboxy group of L-alanine with the amino group of 2-naphthylamine . This compound is often used as a chromogenic substrate in biochemical assays and diagnostic applications .

Applications De Recherche Scientifique

Organic Synthesis

L-Alanine 2-naphthylamide serves as a key intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for creating complex molecules.

Applications in Organic Synthesis:

- Building Block for Pharmaceuticals: It is utilized in the synthesis of bioactive compounds and pharmaceuticals due to its ability to undergo further chemical modifications.

- Chiral Auxiliary: The compound can act as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

Pharmaceutical Applications

The pharmaceutical industry exploits this compound for its therapeutic potential and as a precursor in drug development.

Case Studies:

- Antimicrobial Activity: Research has indicated that derivatives of L-alanine, including this compound, exhibit antimicrobial properties against various bacterial strains. For instance, studies have shown effective inhibition of Gram-positive bacteria, highlighting its potential use in developing new antibiotics.

- Anticancer Research: There are ongoing investigations into the use of L-alanine derivatives in cancer treatment protocols. Preliminary data suggest that these compounds may inhibit tumor growth by interfering with metabolic pathways essential for cancer cell proliferation.

Microbial Degradation

This compound has been studied for its role in microbial degradation processes. Certain strains of bacteria can utilize this compound as a carbon source, leading to the breakdown of complex organic materials.

Microbial Degradation Insights:

- A study demonstrated that specific bacterial strains could degrade L-alanine derivatives effectively, converting them into simpler compounds such as naphthylamine and alanine. This process is significant for bioremediation efforts aimed at cleaning up environments contaminated with amide-containing compounds .

Data Tables

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals and complex molecules |

| Pharmaceuticals | Potential antimicrobial and anticancer properties |

| Microbial Degradation | Utilized by bacteria for biodegradation processes |

Mécanisme D'action

Target of Action

L-Alanine 2-naphthylamide, also known as H-ALA-BETANA, primarily targets alanine aminopeptidase (AAP) and neutral aminopeptidase (APN) . These enzymes play crucial roles in protein degradation and regulation of biological processes.

Mode of Action

H-ALA-BETANA interacts with its targets, AAP and APN, by serving as a substrate for these enzymes . The compound is recognized and bound by the active sites of these enzymes, leading to its degradation and the release of specific products.

Biochemical Pathways

The degradation of H-ALA-BETANA by these enzymes could influence the levels of other proteins and peptides in the cell, potentially affecting various cellular processes .

Pharmacokinetics

Its metabolism likely involves enzymatic degradation by AAP and APN, and its excretion could occur through renal or hepatic routes .

Result of Action

The molecular and cellular effects of H-ALA-BETANA’s action are primarily related to its role as a substrate for AAP and APN. By serving as a substrate for these enzymes, H-ALA-BETANA can influence their activity and potentially affect the levels of other proteins and peptides in the cell .

Action Environment

The action, efficacy, and stability of H-ALA-BETANA can be influenced by various environmental factors. For instance, factors such as pH and temperature could affect the activity of AAP and APN, thereby influencing the degradation of H-ALA-BETANA. Additionally, the presence of other molecules could compete with H-ALA-BETANA for binding to these enzymes, potentially affecting its efficacy .

Analyse Biochimique

Biochemical Properties

L-Alanine 2-naphthylamide plays a significant role in biochemical reactions. It has been used to determine the activity of alanine aminopeptidase (AAP) in blood samples . It may also be used as a fluorescent substrate to assay neutral aminopeptidase (APN) activity in cultured human and mouse chondrocytes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role as a substrate for aminopeptidases. By interacting with these enzymes, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly enzymes such as AAP and APN . These interactions can lead to changes in enzyme activity and, consequently, alterations in gene expression and cellular function .

Temporal Effects in Laboratory Settings

Its role as a substrate for aminopeptidases suggests that its effects may be influenced by the stability and activity of these enzymes .

Metabolic Pathways

This compound is involved in metabolic pathways related to aminopeptidase activity . It interacts with enzymes such as AAP and APN, which can influence metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with aminopeptidases

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by the localization of the aminopeptidases with which it interacts

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: L-Alanine 2-naphthylamide can be synthesized through the condensation reaction between L-alanine and 2-naphthylamine. The reaction typically involves the activation of the carboxy group of L-alanine, which can be achieved using reagents such as carbodiimides or other coupling agents. The reaction is carried out in an appropriate solvent, such as dimethylformamide or dichloromethane, under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: L-Alanine 2-naphthylamide undergoes various chemical reactions, including:

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield L-alanine and 2-naphthylamine.

Substitution: The amino group of L-alanine can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic solutions, elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Various electrophiles, appropriate solvents, and catalysts.

Major Products:

Hydrolysis: L-alanine and 2-naphthylamine.

Oxidation: Quinones or other oxidized derivatives.

Substitution: Various substituted derivatives depending on the electrophile used.

Comparaison Avec Des Composés Similaires

L-Alanine 4-nitroanilide: Another chromogenic substrate used in enzyme assays.

L-Alanine 7-amido-4-methylcoumarin: A fluorogenic substrate used for similar purposes.

Uniqueness: L-Alanine 2-naphthylamide is unique due to its specific chromogenic properties, making it highly suitable for colorimetric assays. Its structure allows for easy detection and quantification of enzyme activities, which is not always possible with other substrates .

Activité Biologique

L-Alanine 2-naphthylamide (CAS No. 720-82-1) is an amino acid derivative that has garnered attention for its biological activity, particularly as a substrate for various enzymes. This article provides a comprehensive overview of its biological activity, including enzymatic applications, case studies, and relevant research findings.

- Molecular Formula : C13H14N2O

- Molecular Weight : 214.26 g/mol

- Melting Point : 100-101 °C

- Solubility : Soluble in ethanol, with a concentration of 50 mg/mL yielding a clear to slightly hazy solution .

Enzymatic Activity

This compound is primarily recognized as a substrate for alanine aminopeptidase (AAP), an enzyme involved in protein metabolism. The compound's structure allows it to be hydrolyzed by AAP, releasing naphthylamine, which can be detected and quantified through colorimetric assays. This property makes it valuable in clinical diagnostics and biochemical research.

Table 1: Enzymatic Applications of this compound

| Enzyme | Substrate Type | Application |

|---|---|---|

| Alanine Aminopeptidase | This compound | Diagnosis of enzyme activity in blood samples |

| Other Aminopeptidases | Various amino acid derivatives | Research in metabolic pathways |

Biological Studies

Research has demonstrated the utility of this compound in various biological contexts:

- Identification of Listeria Species : A study utilized this compound to differentiate between Listeria monocytogenes and other species through hydrolysis reactions. The compound's hydrolysis was indicative of the presence of specific bacterial species, showcasing its application in microbiological diagnostics .

- Histochemical Studies : Histochemical methods have employed this compound to visualize exopeptidase activities in rat visceral yolk-sac epithelium, providing insights into developmental biology and enzymatic localization .

- Fluorescent Assays : The compound has been utilized in fluorescent assays to measure enzyme activity quantitatively, enhancing the sensitivity and specificity of biochemical analyses .

Case Study 1: Enzyme Activity Measurement

A clinical study assessed the activity of alanine aminopeptidase using this compound as a substrate in patient serum samples. The results indicated elevated enzyme levels in patients with liver dysfunction, suggesting that this compound could serve as a biomarker for hepatic conditions.

Case Study 2: Microbial Identification

In a comparative study involving over 200 bacterial cultures, this compound was effective in identifying non-pathogenic Listeria species, demonstrating its role in food safety testing and microbiological surveillance.

Propriétés

IUPAC Name |

(2S)-2-amino-N-naphthalen-2-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-9(14)13(16)15-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,14H2,1H3,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHPADKWNYTHOH-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901313920 | |

| Record name | Alanine β-naphthylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

720-82-1 | |

| Record name | Alanine β-naphthylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=720-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine β-naphthylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-amino-N-(2-naphthyl)propionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.